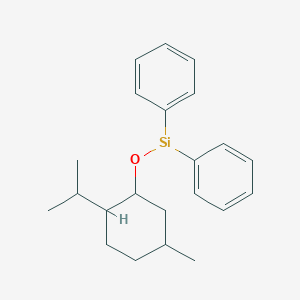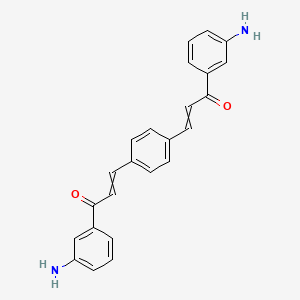![molecular formula C11H16 B14481945 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane CAS No. 71366-17-1](/img/structure/B14481945.png)
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core with a 2-methylidenecyclopropyl group attached via an ethyl linker. The spirocyclic structure imparts significant ring strain, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane typically involves multiple steps, starting with the formation of the spiro[2.2]pentane core. This can be achieved through cycloaddition reactions, such as [2+2] cycloaddition, which forms the cyclobutane ring. The 2-methylidenecyclopropyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, NaH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted cyclopropyl derivatives
Scientific Research Applications
1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying ring strain effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its unique structural features.
Industry: Utilized in the development of advanced materials and polymers due to its rigid and strained structure.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane involves its interaction with molecular targets through its strained spirocyclic structure. The ring strain can induce reactivity, allowing the compound to participate in various chemical reactions. The molecular pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
Spiro[2.2]pentane: Shares the spirocyclic core but lacks the 2-methylidenecyclopropyl group.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different cores.
Spirocyclic compounds: Other spirocyclic structures with varying ring sizes and substituents.
Uniqueness: 1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane is unique due to its combination of a spiro[2.2]pentane core and a 2-methylidenecyclopropyl group. This combination imparts significant ring strain and reactivity, making it a valuable compound for research and applications in various fields.
Properties
CAS No. |
71366-17-1 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2-[2-(2-methylidenecyclopropyl)ethyl]spiro[2.2]pentane |
InChI |
InChI=1S/C11H16/c1-8-6-9(8)2-3-10-7-11(10)4-5-11/h9-10H,1-7H2 |
InChI Key |
PVHSLJZTYAANFW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1CCC2CC23CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
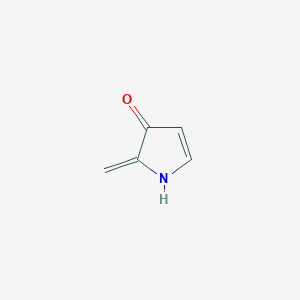
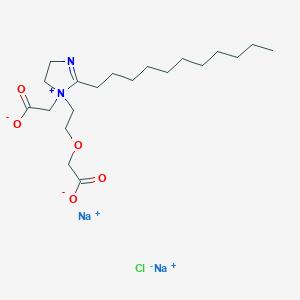
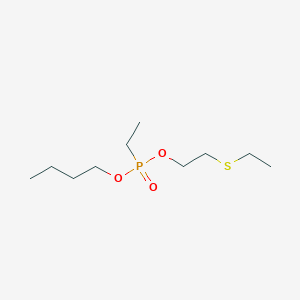
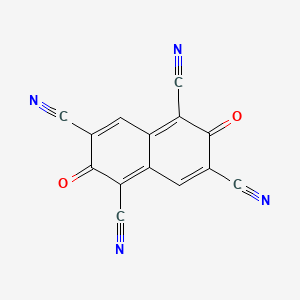
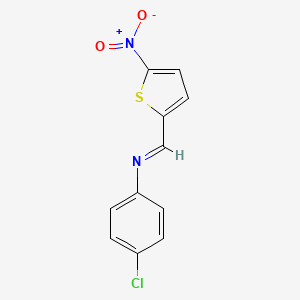
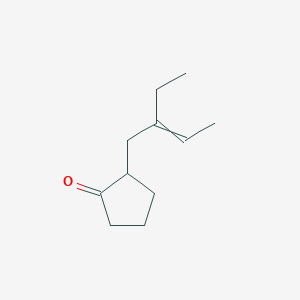
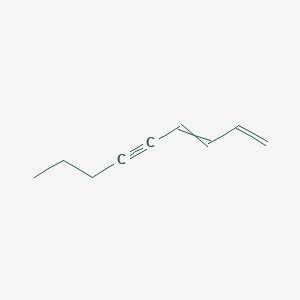
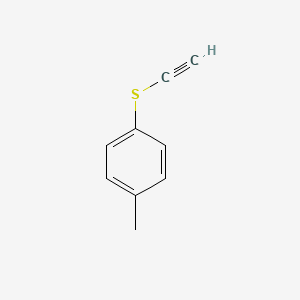

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
